Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole
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Overview
Description
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrano-pyrrole core and a pyridinylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano-Pyrrole Core: This step involves the cyclization of a suitable precursor to form the octahydropyrano[3,2-B]pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group is introduced through a nucleophilic substitution reaction. This step requires the use of a pyridine derivative and a suitable leaving group on the core structure. Common reagents include pyridine and alkyl halides, with the reaction typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyridine derivatives and alkyl halides in aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole involves its interaction with specific molecular targets. The pyridinylmethoxy group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Rel-(3Ar,5S,7Ar)-5-((Pyridin-3-Yloxy)Methyl)Octahydropyrano[3,2-B]Pyrrole can be compared with similar compounds such as:
Pyrano[3,2-B]pyrrole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinylmethoxy Compounds: Compounds with a pyridinylmethoxy group exhibit similar reactivity but may have different core structures, affecting their overall activity and applications.
The uniqueness of this compound lies in its combination of the pyrano-pyrrole core and the pyridinylmethoxy substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,5S,7aR)-5-(pyridin-3-yloxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10(8-14-6-1)16-9-11-3-4-12-13(17-11)5-7-15-12/h1-2,6,8,11-13,15H,3-5,7,9H2/t11-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHMPUZJIJMCV-YNEHKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)OC1COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2)O[C@@H]1COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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